6-Chloro-2-(4-hydroxymethylphenyl)benzoic acid
Description
6-Chloro-2-(4-hydroxymethylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 6-position of the benzene ring and a 4-hydroxymethylphenyl group at the 2-position. This structure combines hydrophobic (chlorine) and hydrophilic (hydroxymethyl) substituents, which influence its physicochemical properties, solubility, and biological interactions. Benzoic acid derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatility in chemical modifications and biological activities .
Properties
IUPAC Name |
2-chloro-6-[4-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-3-1-2-11(13(12)14(17)18)10-6-4-9(8-16)5-7-10/h1-7,16H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGNZLSZGDXROG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689119 | |
| Record name | 3-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-72-8 | |
| Record name | 3-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-hydroxymethylphenyl)benzoic acid typically involves the reaction of 6-chlorobenzoic acid with 4-hydroxymethylphenyl derivatives under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 6-Chloro-2-(4-hydroxymethylphenyl)benzoic acid often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-hydroxymethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 6-Chloro-2-(4-carboxyphenyl)benzoic acid.
Scientific Research Applications
6-Chloro-2-(4-hydroxymethylphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.
Comparison with Similar Compounds
Table 1: Comparison of Substituted Benzoic Acid Derivatives
Key Observations :
- The hydroxymethyl group in the target compound enhances water solubility compared to methylsulfonylamino or methoxy substituents, which may affect bioavailability and extraction efficiency .
Extraction and Solubility Behavior
Benzoic acid derivatives exhibit distinct extraction rates in emulsion liquid membrane (ELM) systems, governed by their distribution coefficients ($m$) and diffusivities:
- Benzoic acid analogs with electron-withdrawing groups (e.g., Cl) show higher $m$ values due to increased solubility in organic membrane phases, leading to rapid extraction (>98% in <5 minutes) .
- Diffusivity trends: Benzoic acid > acetic acid > phenol in ELM systems . The hydroxymethyl group may reduce diffusivity relative to unsubstituted benzoic acid due to steric effects.
Toxicity :
Antioxidant Activity :
- Cinnamic acid derivatives (e.g., ferulic acid) generally outperform benzoic acid analogs in antioxidant assays due to extended conjugation stabilizing free radicals .
Biological Activity
6-Chloro-2-(4-hydroxymethylphenyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a thorough examination of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of 6-Chloro-2-(4-hydroxymethylphenyl)benzoic acid can be represented as follows:
- Chemical Formula : CHClO
- Molecular Weight : 252.70 g/mol
- IUPAC Name : 6-chloro-2-(4-hydroxymethylphenyl)benzoic acid
This compound features a benzoic acid backbone with a hydroxymethyl group and a chlorine substituent, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that 6-Chloro-2-(4-hydroxymethylphenyl)benzoic acid exhibits significant antimicrobial properties. In various studies, it has been tested against several bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
Table 1: Antimicrobial Activity of 6-Chloro-2-(4-hydroxymethylphenyl)benzoic Acid
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Bacillus subtilis | 18 | 16 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, 6-Chloro-2-(4-hydroxymethylphenyl)benzoic acid has shown promise in anticancer research. A study focused on its effects on breast cancer cells indicated that the compound induces apoptosis through endoplasmic reticulum (ER) stress pathways.
Case Study: Effects on Breast Cancer Cells
A recent investigation demonstrated the selective cytotoxicity of this compound against MCF-7 breast cancer cells. The study utilized an MTT assay to evaluate cell viability.
- IC50 Value : The IC50 was determined to be approximately 25 µM, indicating effective inhibition of cell proliferation at this concentration.
- Mechanism of Action : The compound was found to activate the PERK/eIF2α pathway, leading to increased expression of CHOP and subsequent apoptosis in cancer cells.
The biological activity of 6-Chloro-2-(4-hydroxymethylphenyl)benzoic acid appears to be mediated through multiple pathways:
- Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis, similar to β-lactam antibiotics.
- Induction of Apoptosis in Cancer Cells : By activating ER stress response pathways, it promotes programmed cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
